N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide
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Overview
Description
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzoyl group, a cyano group, and a trichloroacetamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 6-benzoyl-2-cyano-3,4-dimethylaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trichloroacetamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The benzoyl and cyano groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The trichloroacetamide moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide
- N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2-chloroacetamide
Uniqueness
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89638-40-4 |
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Molecular Formula |
C18H13Cl3N2O2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N-(6-benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-10-8-13(16(24)12-6-4-3-5-7-12)15(14(9-22)11(10)2)23-17(25)18(19,20)21/h3-8H,1-2H3,(H,23,25) |
InChI Key |
VJBFSSUZEZHQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)NC(=O)C(Cl)(Cl)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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